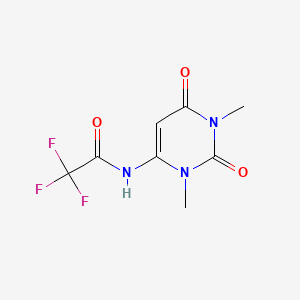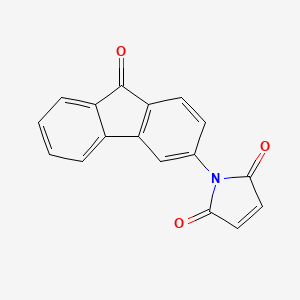
1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione is an organic compound that combines the structural features of fluorenone and maleimide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 9-fluorenone with maleic anhydride. The process can be summarized as follows:
Starting Materials: 9-Fluorenone and maleic anhydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or xylene, under reflux conditions.
Catalysts: Acidic catalysts like p-toluenesulfonic acid can be used to facilitate the reaction.
Procedure: The mixture of 9-fluorenone and maleic anhydride is heated under reflux, leading to the formation of the desired product through a Diels-Alder reaction followed by dehydration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione exerts its effects depends on its application:
In biological systems: The compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.
In materials science: The compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
1-(9-Oxo-9H-fluoren-3-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
9-Fluorenone: Shares the fluorenone core but lacks the pyrrole-2,5-dione moiety, resulting in different reactivity and applications.
Maleimide derivatives: Compounds like N-phenylmaleimide have similar structural features but differ in the substituents on the maleimide ring, affecting their chemical behavior and applications.
Uniqueness: The combination of the fluorenone and maleimide structures in this compound imparts unique chemical properties, such as enhanced reactivity and potential for diverse applications in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications for this versatile compound.
Properties
CAS No. |
6623-67-2 |
|---|---|
Molecular Formula |
C17H9NO3 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-(9-oxofluoren-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H9NO3/c19-15-7-8-16(20)18(15)10-5-6-13-14(9-10)11-3-1-2-4-12(11)17(13)21/h1-9H |
InChI Key |
MISLZDRIHUKDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



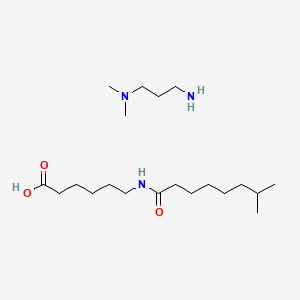
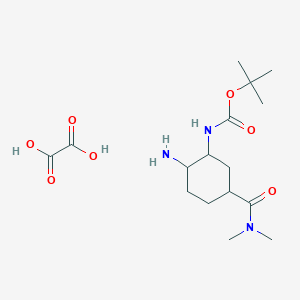
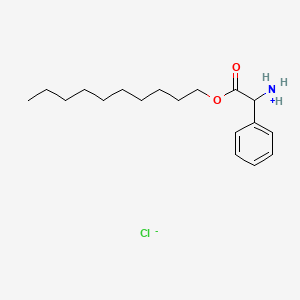
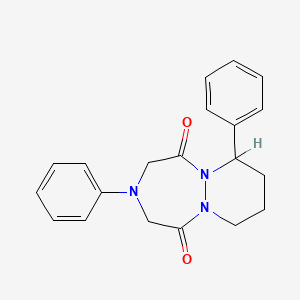
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
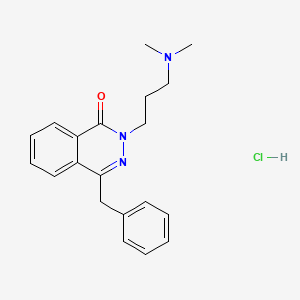
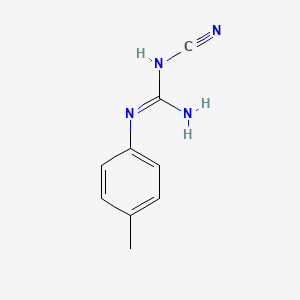
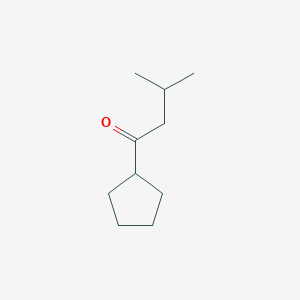
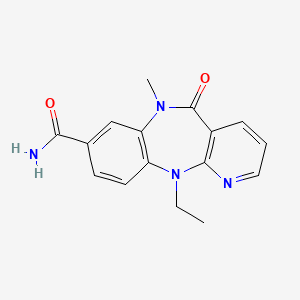
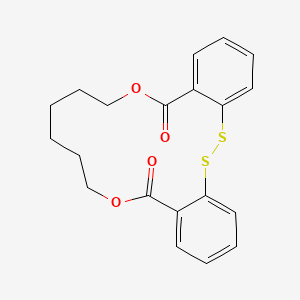
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

